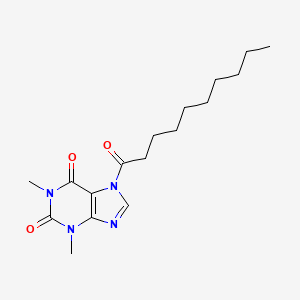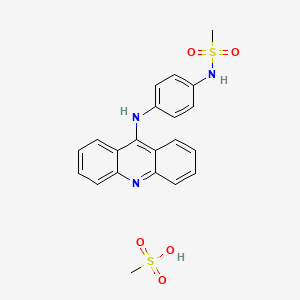
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acridine moiety, which is a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring. This compound has a molecular formula of C20H17N3O2S and a molecular weight of 363.43 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate typically involves the reaction of 9-aminoacridine with 4-nitrobenzenesulfonamide under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .
科学研究应用
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
N-{4-[(9,10-dihydroacridin-9-ylidene)amino]phenyl}methanesulfonamide: Another similar compound that belongs to the class of acridines and shares structural similarities.
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate is unique due to its specific combination of the acridine moiety and the methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, particularly in the context of DNA intercalation and anticancer properties .
属性
CAS 编号 |
59987-92-7 |
|---|---|
分子式 |
C21H21N3O5S2 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)phenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C20H17N3O2S.CH4O3S/c1-26(24,25)23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;1-5(2,3)4/h2-13,23H,1H3,(H,21,22);1H3,(H,2,3,4) |
InChI 键 |
RXTLRPVFJCADPD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


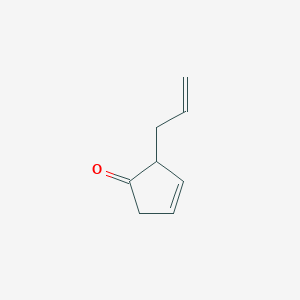
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
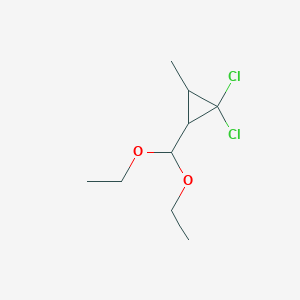
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
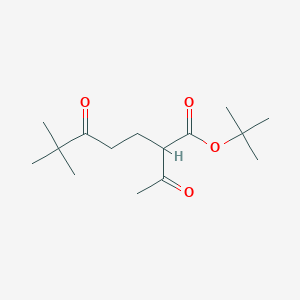
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
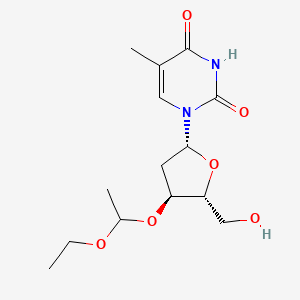
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
